

# N-Carbobenzyloxy mannosamine CAS number and synonyms

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Compound of Interest

Compound Name: N-Carbobenzyloxy mannosamine

Cat. No.: B15598287

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## N-Carbobenzyloxy Mannosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Carbobenzyloxy mannosamine** (N-Cbz-mannosamine), a crucial building block in glycobiology and the synthesis of complex glycoconjugates. This document details its chemical properties, provides a comprehensive synthesis protocol, and illustrates its role in relevant biological pathways and experimental workflows.

### **Core Data Presentation**

**N-Carbobenzyloxy mannosamine** is a protected form of mannosamine, an amino sugar that serves as a precursor for the biosynthesis of sialic acids and other important glycans. The carbobenzyloxy (Cbz) group provides a stable protecting group for the amine functionality, allowing for selective modifications at other positions of the sugar ring.



Property	Value	Source
CAS Number	137157-50-7	[1]
Molecular Formula	C14H19NO7	[1]
Molecular Weight	313.31 g/mol	[1]
Appearance	White Solid	[1]

### **Synonyms**

- N-Benzyloxycarbonylmannosamine[2]
- 2-Deoxy-2-[[(phenylmethoxy)carbonyl]amino]-D-mannose[1]

## **Experimental Protocols Synthesis of N-Carbobenzyloxy-D-mannosamine**

This protocol describes the synthesis of N-Carbobenzyloxy-D-mannosamine from D-mannosamine hydrochloride. The procedure is based on the well-established Schotten-Baumann reaction conditions for the N-protection of amines using benzyl chloroformate (Cbz-Cl).

#### Materials:

- · D-Mannosamine hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)



- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., Ethyl acetate/n-hexane mixture)

#### Procedure:

- Dissolution: Dissolve D-mannosamine hydrochloride (1.0 equivalent) in a 2:1 mixture of THF and water.
- Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0 equivalents) portion-wise with stirring.
- Protection Reaction: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
- Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) to yield N-Carbobenzyloxy-D-mannosamine as a white powder.[3]

## Mandatory Visualizations Sialic Acid Biosynthesis Pathway

N-acetylmannosamine (ManNAc), which can be derived from N-Cbz-mannosamine through deprotection and acetylation, is a key precursor in the biosynthesis of sialic acids.[2][4][5][6] The following diagram illustrates the major steps in this critical pathway.





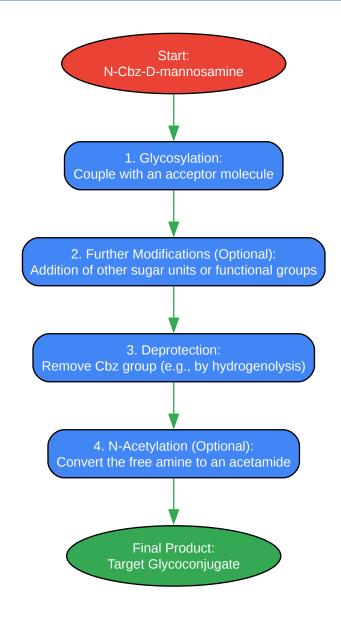
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Caption: Sialic Acid Biosynthesis Pathway.

### **Experimental Workflow: Glycoconjugate Synthesis**

N-Cbz-mannosamine is a valuable starting material for the synthesis of various glycoconjugates. The Cbz protecting group allows for the selective introduction of the mannosamine moiety into larger structures. This generalized workflow outlines the key steps in utilizing N-Cbz-mannosamine for the synthesis of a target glycoconjugate.





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Caption: Glycoconjugate Synthesis Workflow.

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